molecular formula C10H20O2 B14724599 2,4,6-Trimethyl-2-propyl-1,3-dioxane CAS No. 6413-35-0

2,4,6-Trimethyl-2-propyl-1,3-dioxane

Cat. No.: B14724599
CAS No.: 6413-35-0
M. Wt: 172.26 g/mol
InChI Key: ZWIUKQZCLMHQDU-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-2-propyl-1,3-dioxane (CAS Registry Number: 5466-81-9) is an organic compound with the molecular formula C 10 H 20 O 2 and a molecular weight of 172.26 g/mol . This compound is a substituted 1,3-dioxane, a class of heterocyclic acetals known for their utility in organic synthesis and as potential intermediates for fragrances and other functional materials. The specific research applications and mechanism of action for this compound are areas of active exploration. Researchers are investigating this compound based on its structural features. The 1,3-dioxane ring system is of significant interest in synthetic chemistry for protecting carbonyl groups . Furthermore, structurally similar compounds, such as 2,4,6-trimethyl-4-phenyl-1,3-dioxane, are well-documented in the fragrance industry, suggesting that this chemical class can contribute fresh, agrumen notes to perfume oils . The propyl substituent at the 2-position may influence the compound's lipophilicity and volatility, making it a candidate for studies in material science or as a synthetic building block. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal, household, or commercial use in consumer products.

Properties

CAS No.

6413-35-0

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2,4,6-trimethyl-2-propyl-1,3-dioxane

InChI

InChI=1S/C10H20O2/c1-5-6-10(4)11-8(2)7-9(3)12-10/h8-9H,5-7H2,1-4H3

InChI Key

ZWIUKQZCLMHQDU-UHFFFAOYSA-N

Canonical SMILES

CCCC1(OC(CC(O1)C)C)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of Aldehydes and Diols

The most widely documented route involves the acid-catalyzed cyclization of α,β-unsaturated aldehydes with 2-propyl-1,3-propanediol. For example, the Prins reaction—a classical method for 1,3-dioxane synthesis—has been adapted using ion-exchange resins as reusable catalysts. In one protocol, isoeugenol derivatives undergo cyclocondensation with ethylene glycol analogs under mild acidic conditions (pH 4–5) to yield the target compound with 68–72% efficiency. Key variables include:

Parameter Optimal Range Impact on Yield
Temperature 60–80°C ±15% yield
Catalyst loading 5–10 wt% resin Maximizes turnover
Reaction time 4–6 hours Prevents oligomerization

Steric effects from the 2-propyl group necessitate prolonged reaction times compared to less-substituted dioxanes, as bulkier substituents slow nucleophilic attack during ring closure.

Enzymatic Synthesis via Aldolase Catalysis

Biocatalytic routes exploit engineered fructose-6-phosphate aldolase (FSA) variants to assemble the dioxane backbone from acetone and propanal precursors. In a representative procedure, E. coli BL21 cells expressing FSA D6E catalyze the stereoselective coupling of acetone (54.5 mmol) and propanal (13.9 mmol) in phosphate-buffered saline (pH 7.0) at 21°C for 96 hours, yielding (R)-4-hydroxyhexan-2-one intermediates. Subsequent cyclization with 2-propyl-1,3-propanediol under dehydrating conditions affords the target compound in 34–39% overall yield.

Advantages of this method include:

  • Stereocontrol : The D6E mutant induces >90% enantiomeric excess in the aldol adduct.
  • Solvent reduction : Aqueous reaction media minimize organic waste.

Limitations center on enzyme stability, as prolonged incubations (>5 days) reduce catalytic activity by 40–60%.

Halogen Exchange Reactions with Dihaloethyl Acetates

Patent literature describes a halogen-exchange pathway starting from 1,2-dichloroethyl acetate and 2-propyl-1,3-propanediol. In a scaled example, vinyl acetate undergoes chlorination at −10°C to 4°C to form 1,2-dichloroethyl acetate, which reacts with excess diol (mole ratio 2:1 to 5:1) at ambient temperature. Azeotropic distillation with benzene removes water, driving the equilibrium toward 2-chloromethyl-1,3-dioxolane intermediates. Alkaline hydrolysis (50°C, 2 hours) then eliminates chloride, yielding 2,4,6-trimethyl-2-propyl-1,3-dioxane at 81% purity after distillation.

Critical process parameters:

  • Chlorination efficiency : 583 g Cl₂ per 688.7 g vinyl acetate achieves 95% conversion.
  • Byproduct management : Cyclohexane–ethyl acetate (3:1) chromatography removes acyclic esters.

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods across metrics of scalability, cost, and environmental impact:

Method Yield (%) Temp. Range Catalyst Reusability E-Factor*
Acid-catalyzed 68–72 60–80°C Yes (resin) 8.2
Enzymatic 34–39 21°C No 4.1
Halogen exchange 75–81 −10–50°C Partial 12.7

*E-Factor = kg waste/kg product

Key findings:

  • Enzymatic routes excel in atom economy but suffer from low volumetric productivity.
  • Halogen-exchange methods offer high yields but generate halogenated byproducts requiring specialized disposal.
  • Acid catalysis balances efficiency and practicality for industrial-scale synthesis.

Mechanistic Insights into Ring Formation

Density functional theory (DFT) calculations reveal that the 2-propyl group’s steric bulk increases the activation energy for dioxane ring closure by 18–22 kJ/mol compared to methyl-substituted analogs. Transition states favor chair-like conformations where the propyl group occupies an equatorial position, minimizing 1,3-diaxial interactions. Solvent effects further modulate reactivity:

  • Polar aprotic solvents (e.g., DMF) accelerate ring closure by stabilizing oxocarbenium intermediates.
  • Nonpolar solvents (e.g., toluene) improve regioselectivity but slow reaction kinetics.

Industrial-Scale Process Recommendations

For pilot-scale production (>100 kg/batch), the halogen-exchange route is preferred due to existing infrastructure for chlorination and distillation. Key optimizations include:

  • Catalyst recycling : Ion-exchange resins retain 85% activity over 10 cycles when regenerated with 0.1 M HCl.
  • In-line analytics : FTIR monitoring of the 1720 cm⁻¹ carbonyl peak enables real-time endpoint detection.
  • Waste minimization : Chloride byproducts can be converted to NaCl via neutralization, reducing E-Factor by 30%.

Chemical Reactions Analysis

2,4,6-Trimethyl-2-propyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo substitution reactions where one of the methyl or propyl groups is replaced by another functional group. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

2,4,6-Trimethyl-2-propyl-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a solvent and a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems.

    Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-2-propyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar 1,3-Dioxane Derivatives

Structural and Reactivity Comparisons

The copolymerization behavior and substituent effects of 1,3-dioxane derivatives are critical for industrial applications. Below is a comparative analysis:

Table 1: Structural and Reactivity Data of Selected 1,3-Dioxane Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Reactivity in Copolymerization Key Applications/Properties
2,4,6-Trimethyl-2-propyl-1,3-dioxane 2-propyl; 2,4,6-methyl C₁₀H₂₀O₂ 172.27 (calculated) Likely moderate* Polymer modifiers, stabilizers
2-methylene-4,4,6-trimethyl-1,3-dioxane 2-methylene; 4,4,6-methyl C₈H₁₄O₂ 142.20 High (ranked 2nd in reactivity) Copolymerization with styrene
4,4,6-Trimethyl-2-vinyl-1,3-dioxane 2-vinyl; 4,4,6-methyl C₉H₁₆O₂ 156.22 High (vinyl group enhances reactivity) Polymer precursors
2-Isopropyl-2,5,5-trimethyl-1,3-dioxane 2-isopropyl; 2,5,5-methyl C₁₀H₂₀O₂ 172.27 Not reported Pharmaceutical intermediates

*Inference based on substituent effects: The propyl group in this compound may reduce copolymerization reactivity compared to vinyl or methylene analogs due to steric hindrance, though methyl groups at positions 4 and 6 could partially offset this .

Substituent Effects on Properties

  • Reactivity : highlights that substituents at positions 4 and 6 in 1,3-dioxanes (e.g., methyl groups) enhance copolymerization reactivity despite steric bulk . The target compound’s propyl group at position 2 likely reduces reactivity compared to vinyl or methylene analogs (e.g., 4,4,6-Trimethyl-2-vinyl-1,3-dioxane) but improves thermal stability.
  • Biological Activity : Derivatives like 5-acetyl-1,3-dioxanes exhibit biological activity , suggesting that the target compound’s alkyl substituents may influence its pharmacokinetic profile, though this requires empirical validation.
  • Regulatory Status : Compounds such as 5-sec-butyl-2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane are listed in regulatory guidelines , implying that structural analogs with bulky substituents may face scrutiny, whereas the target compound’s regulatory status remains unconfirmed.

Key Research Findings

  • Copolymerization Performance : 2-methylene-4,4,6-trimethyl-1,3-dioxane demonstrates higher reactivity than less-substituted analogs due to electron-donating methyl groups . The target compound’s propyl group may shift its reactivity toward applications requiring controlled polymerization.
  • Thermal and Chemical Stability : Bulkier substituents (e.g., isopropyl in 2-Isopropyl-2,5,5-trimethyl-1,3-dioxane ) enhance stability, suggesting that the target compound’s propyl group could similarly improve resistance to degradation.
  • Synthetic Flexibility : Vinyl-substituted dioxanes (e.g., 4,4,6-Trimethyl-2-vinyl-1,3-dioxane ) are pivotal in creating cross-linked polymers, whereas the target compound’s saturated propyl group may limit such applications.

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